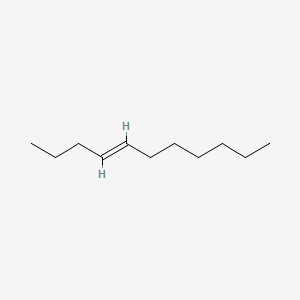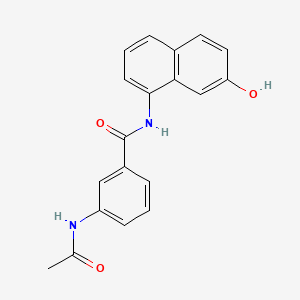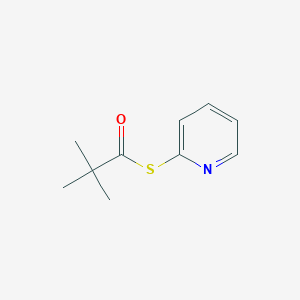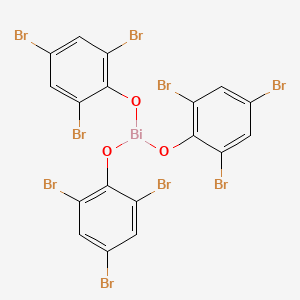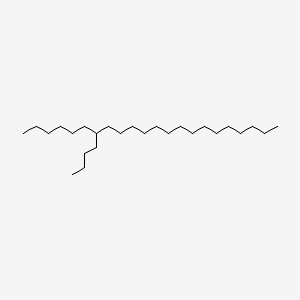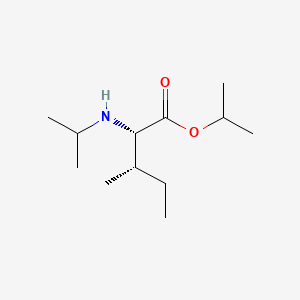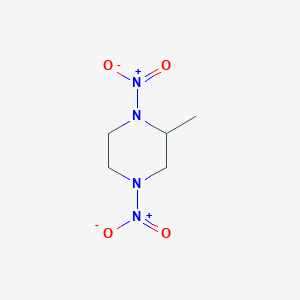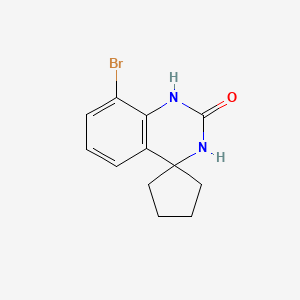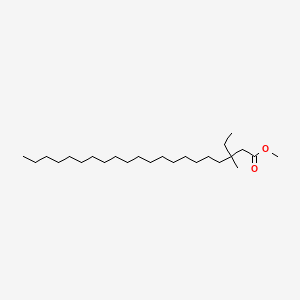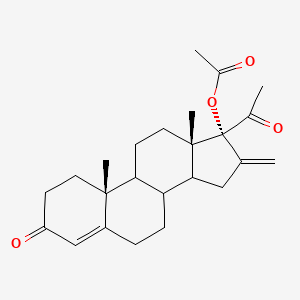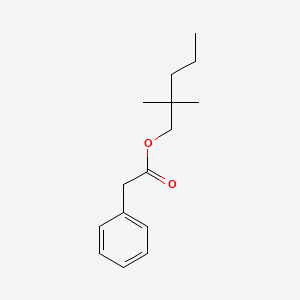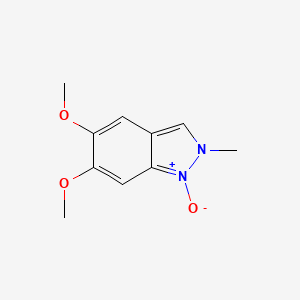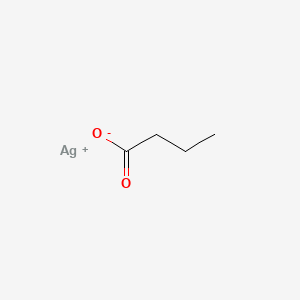
Butanoic acid silver(i)salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Direct Reaction with Silver(I) Fluoride
Method: A one-pot, water-free method involves the direct reaction of silver(I) fluoride (AgF) with butanoic acid in a non-aqueous solvent.
-
Reaction with Silver Nitrate
Method: Another common method involves reacting butanoic acid with silver nitrate (AgNO₃) in an aqueous solution.
Conditions: The reaction is performed at room temperature, and the product is precipitated out of the solution.
Industrial Production Methods
Industrial production methods for butanoic acid silver(I) salt are similar to laboratory methods but are scaled up to accommodate larger quantities. The choice of method depends on the desired purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- Butanoic acid silver(I) salt can undergo oxidation reactions, where the silver ion (Ag⁺) is reduced to metallic silver (Ag).
-
Reduction
- The compound can also participate in reduction reactions, where the silver ion is reduced to its elemental form.
-
Substitution
- In substitution reactions, the silver ion can be replaced by other metal ions or organic groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Solvents: Water, ethanol, non-aqueous solvents like acetonitrile.
Major Products Formed
Oxidation: Metallic silver (Ag), carbon dioxide (CO₂).
Reduction: Elemental silver (Ag).
Substitution: Various metal butyrates or organic derivatives.
Applications De Recherche Scientifique
Butanoic acid silver(I) salt has several applications in scientific research:
-
Chemistry
- Used as a precursor for the synthesis of silver nanoparticles.
- Employed in photothermographic imaging materials .
-
Biology
-
Medicine
-
Industry
- Utilized in the production of conductive inks and coatings.
- Applied in catalysis for organic synthesis reactions .
Mécanisme D'action
The mechanism of action of butanoic acid silver(I) salt involves the interaction of the silver ion (Ag⁺) with biological molecules. The silver ion can disrupt bacterial cell membranes, leading to cell death. Additionally, silver ions can interact with thiol groups in proteins, inhibiting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
-
Silver Acetate (C₂H₃AgO₂)
- Similar in structure but with a shorter carbon chain.
- Used in similar applications, such as antimicrobial agents and catalysts.
-
Silver Propionate (C₃H₅AgO₂)
- Slightly longer carbon chain than silver acetate.
- Also used in antimicrobial and catalytic applications.
-
Silver Hexanoate (C₆H₁₁AgO₂)
- Longer carbon chain than butanoic acid silver(I) salt.
- Used in similar applications but with different solubility and reactivity properties.
Uniqueness
Butanoic acid silver(I) salt is unique due to its balance of chain length and reactivity. It offers a good compromise between solubility and antimicrobial activity, making it suitable for various applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C4H7AgO2 |
|---|---|
Poids moléculaire |
194.97 g/mol |
Nom IUPAC |
silver;butanoate |
InChI |
InChI=1S/C4H8O2.Ag/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
Clé InChI |
JKOCEVIXVMBKJA-UHFFFAOYSA-M |
SMILES canonique |
CCCC(=O)[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
